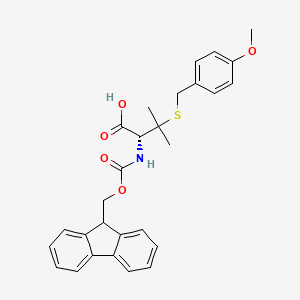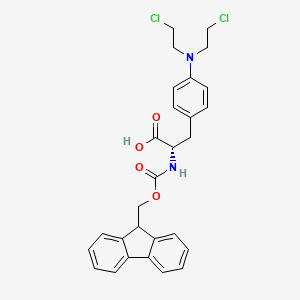
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride . Another example is the synthesis of 3-methylamino-1-phenyl-1-propanol by reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .Scientific Research Applications
Isotope Effects in Enzymatic N-demethylation
The N-demethylation of tertiary amines, including compounds like 3-(Methylamino)-1-phenylpropan-1-one hydrochloride, was explored to understand the enzymatic processes in rodents. A study found a kinetic primary isotopes effect, indicating the significance of the C-H bond cleavage in these reactions (Abdel-Monem, 1975).
Chemoselective Reactions and Synthesis
Research on chemoselective reactions involving derivatives of this compound has been conducted. For example, studies on N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against various electrophiles led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the compound's potential in organic synthesis (Hajji et al., 2002).
Solubility and Metastable Zone Width Studies
The solubility, metastable zone width, and induction period of this compound in ethanol were determined. These findings are important for understanding the crystallization processes and interfacial tension values in chemical engineering and pharmaceutical manufacturing (Zhu et al., 2011).
Synthesis Method Investigation
Investigations into the synthesis methods for related compounds, like 3-methylamino-1-benzyl alcohol, have been conducted. This includes exploring optimal reaction conditions, which is crucial for improving yield and purity in pharmaceutical and chemical manufacturing (Zhe, 2015).
NMR and X-ray Diffraction Studies
NMR and X-ray diffraction studies on derivatives of this compound have provided insights into their molecular structures and conformations. These studies are fundamental for understanding the physical and chemical properties of the compounds for potential applications in various fields (Zapata-Torres et al., 2008).
Antitumor Activity Studies
Some derivatives of this compound have been synthesized and tested for antitumor activity. This highlights the potential pharmaceutical applications of these compounds in cancer treatment (Isakhanyan et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to 3-methylmethcathinone , a synthetic cathinone and designer drug related to amphetamines . Synthetic cathinones are known to interact with monoamine transporters, inhibiting norepinephrine uptake and displaying dopaminergic activity .
Mode of Action
Based on its structural similarity to 3-methylmethcathinone , it may interact with its targets in a similar manner. 3-Methylmethcathinone is a monoamine transporter substrate that potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .
Biochemical Pathways
Synthetic cathinones, like 3-methylmethcathinone, are known to affect monoamine transporters, which play a crucial role in the regulation of neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in various physiological functions, including mood regulation, reward, and motor control.
Pharmacokinetics
Synthetic cathinones are known to undergo extensive first-pass metabolism . The metabolites are excreted in urine .
Result of Action
Synthetic cathinones, like 3-methylmethcathinone, are known to inhibit norepinephrine uptake and display dopaminergic activity . This could potentially lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in prolonged and intensified signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride. For instance, β-N-methylamino-l-alanine (BMAA), a non-proteinogenic amino acid produced by cyanobacteria, has been considered as an environmental factor that caused neurodegenerative diseases
properties
IUPAC Name |
3-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLSOFMDHEDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670020 | |
| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2538-50-3 | |
| Record name | 2538-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)







![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)
